Chloro(methyldiphenylphosphine)gold(I)

Description

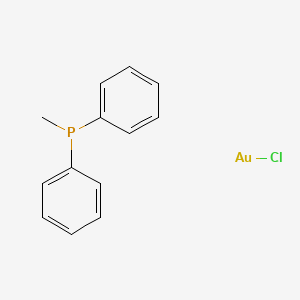

Chloro(methyldiphenylphosphine)gold(I) (chemical formula: C₁₃H₁₃AuClP) is a mononuclear gold(I) complex featuring a linear coordination geometry. The gold center is bonded to a methyldiphenylphosphine ligand (Ph₂PCH₃) and a chloride ion. Key spectroscopic data includes:

- ¹H NMR (600 MHz, CDCl₃): δ 7.66–7.58 (m, 4H), 7.55–7.48 (m, 2H), 7.48–7.44 (m, 4H), 2.13 (d, J = 10.4 Hz, 3H) .

- ³¹P NMR (162 MHz, CDCl₃): δ 17.44 ppm .

The methyldiphenylphosphine ligand provides a balance of steric bulk and electron-donating properties, influencing the complex’s reactivity and stability.

Properties

IUPAC Name |

chlorogold;methyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13P.Au.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;/h2-11H,1H3;;1H/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOYFWWUVVBZOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13AuClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578174 | |

| Record name | Chlorogold--methyl(diphenyl)phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38686-38-3 | |

| Record name | Chlorogold--methyl(diphenyl)phosphane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38686-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(methyldiphenylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride (AuCl) with methyldiphenylphosphine (PPh₂Me). The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane or toluene. The reaction is usually conducted at room temperature, and the product is obtained by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for Chloro(methyldiphenylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Oxidative Addition with Halogens

ClAuPPh₂Me undergoes oxidative addition with halogens (e.g., iodine) to form three-coordinate gold(III) complexes. This reaction is critical for accessing higher oxidation states of gold:

Key Data :

-

Conditions : Conducted in dichloromethane at room temperature.

-

Yield : >90% (isolated as stable solids).

-

Application : Serves as precursors for Au(III)-mediated catalysis and cross-coupling reactions .

Transmetalation Reactions

ClAuPPh₂Me participates in transmetalation with organometallic reagents to form alkyl/aryl-gold(I) complexes:

Grignard Reagents

Reaction with Grignard reagents (RMgX) replaces the chloride ligand:

Key Findings :

-

Scope : Compatible with aryl, vinyl, and alkyl Grignard reagents.

-

Electron Effects : The methyldiphenylphosphine ligand enhances stability of the resulting organogold species compared to bulkier phosphines .

Boronic Acids

Boronic acids (R-B(OH)₂) react via transmetalation in the presence of bases:

Advantages :

Formation of Three-Coordinate Gold(I) Complexes

ClAuPPh₂Me reacts with neutral Lewis bases (L) to form three-coordinate complexes:

Examples of L :

-

Alkenes (e.g., methoxypropene)

-

Carbon monoxide

-

Isocyanides

Structural Insights :

-

Geometry : Trigonal planar, confirmed by X-ray crystallography .

-

Bond Distances : Au–P bond lengths range from 2.25–2.29 Å, influenced by ligand π-acidity .

Cycloisomerization Reactions

Facilitates [4+3] and [4+2] cycloadditions of enynes:

-

Selectivity : Dictated by phosphine electronics (electron-deficient ligands favor [4+3] pathways) .

-

Turnover : Up to 500 cycles reported for strained substrates .

Cross-Coupling Reactions

Enables Au(I)/Au(III) redox cycles for C–C bond formation:

Oxidants : Selectfluor, hypervalent iodine reagents.

Ligand Substitution Reactions

The chloride ligand is readily displaced by stronger nucleophiles:

Thiolates and Thioethers

Reacts with thiols (RSH) or thioethers (RSR') to form Au–S bonds:

Applications : Synthesis of gold thiolate polymers and nanoparticles .

Biological Ligands

Binds to deprotonated N-heterocycles (e.g., thymine derivatives):

Comparative Reactivity Table

Mechanistic Considerations

Scientific Research Applications

Chloro(methyldiphenylphosphine)gold(I) has several scientific research applications, including:

Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly in targeting thioredoxin reductase and other thiol-rich proteins.

Material Science: It is used in the synthesis of gold nanoparticles and other gold-based materials with unique electronic and optical properties.

Coordination Chemistry: The compound serves as a precursor for the synthesis of various gold coordination complexes, which are studied for their structural and reactivity properties.

Mechanism of Action

The mechanism by which Chloro(methyldiphenylphosphine)gold(I) exerts its effects involves the coordination of the gold atom to target molecules. In medicinal applications, the gold atom interacts with thiol groups in proteins, leading to the inhibition of enzymes such as thioredoxin reductase. This interaction disrupts cellular redox balance and induces cell death through the generation of reactive oxygen species (ROS) . In catalysis, the gold atom facilitates the activation of substrates, enabling various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Phosphine Complexes

Structural and Spectroscopic Differences

Table 1: Structural and Spectroscopic Comparison

| Compound | Phosphine Ligand | Nuclearity | ³¹P NMR Shift (ppm) | Au–P Bond Length (Å) | Key Applications |

|---|---|---|---|---|---|

| Chloro(methyldiphenylphosphine)gold(I) | Ph₂PCH₃ | Mononuclear | 17.44 | Not reported | Catalysis, synthetic studies |

| Ph₂P(CH₂)₄PPh₂₂ | Ph₂P(CH₂)₄PPh₂ (diphosphine) | Dinuclear | 31.1 | 2.220 (avg) | Conformational studies |

| Chloro(triphenylphosphine)gold(I) | Ph₃P | Mononuclear | Not reported | ~2.20–2.30* | Nanoparticle synthesis |

| Chloro[tri(m-fluorophenyl)phosphine]gold(I) | (m-FC₆H₄)₃P | Mononuclear | 32.5 | Not reported | Catalysis |

| L14AuCl (tert-butyldiphenylphosphine) | (t-Bu)Ph₂P | Mononuclear | 79.65 | Not reported | Cross-coupling reactions |

*Typical Au–P bond lengths in mononuclear Au(I) complexes range from 2.20–2.30 Å .

Key Observations:

- Nuclearity: Chloro(methyldiphenylphosphine)gold(I) is mononuclear, while complexes like Ph₂P(CH₂)₄PPh₂₂ are dinuclear. Dinuclear structures may exhibit Au–Au interactions in the solid state, absent in mononuclear analogs .

- ³¹P NMR Shifts : The ³¹P NMR shift of 17.44 ppm for Chloro(methyldiphenylphosphine)gold(I) is lower than diphosphine complexes (29–31 ppm ) and fluorinated analogs (32.5 ppm ), reflecting differences in ligand electron-donating abilities. Bulky ligands like tert-butyldiphenylphosphine induce dramatic upfield shifts (e.g., 79.65 ppm ).

- Ligand Effects : Methyldiphenylphosphine (Ph₂PCH₃) is less electron-withdrawing than fluorinated ligands but less bulky than tert-butyl-substituted phosphines, offering intermediate steric and electronic properties.

Crystallographic Insights

- Linear Geometry : All gold(I) phosphine complexes exhibit near-linear P–Au–Cl angles (175–178°) . For example, Chloro[tris(2-furyl)phosphine]gold(I) has a P–Au–Cl angle of 178.23°, with Au–P and Au–Cl bond lengths of 2.212 Å and 2.278 Å, respectively .

- Intermolecular Interactions: Dinuclear complexes like Ph₂P(CH₂)₄PPh₂₂ lack Au–Au contacts in the solid state , whereas some mononuclear complexes stabilize via C–H···π interactions .

Biological Activity

Chloro(methyldiphenylphosphine)gold(I) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.

Overview of Gold(I) Complexes

Gold(I) complexes, including those with phosphine ligands, have been studied for their diverse biological activities. These complexes can exhibit cytotoxic , antimicrobial , and anti-inflammatory properties, making them promising candidates for therapeutic applications. The biological effects are often attributed to their ability to interact with cellular components, including proteins and enzymes involved in redox processes .

The biological activity of chloro(methyldiphenylphosphine)gold(I) is primarily linked to its interaction with the thioredoxin reductase (TrxR) system. This enzyme plays a crucial role in maintaining cellular redox homeostasis. Inhibition of TrxR by gold(I) complexes leads to increased oxidative stress within cells, which can trigger apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Thioredoxin Reductase : Gold(I) complexes inhibit TrxR, disrupting redox balance and inducing cell death.

- Mitochondrial Targeting : These complexes can affect mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) generation .

- Proteasome Interaction : Unlike platinum-based drugs that primarily target DNA, gold(I) complexes also interact with proteasomes, affecting protein degradation pathways .

Cytotoxicity Studies

Research has demonstrated that chloro(methyldiphenylphosphine)gold(I) exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that the compound has selective toxicity towards malignant cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | TrxR inhibition |

| HeLa (Cervical Cancer) | 15.0 | Mitochondrial dysfunction |

| MCF-7 (Breast Cancer) | 10.0 | Proteasome inhibition |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against specific cancer types.

Antimicrobial Activity

Chloro(methyldiphenylphosphine)gold(I) has also shown promising antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains and fungi.

Antimicrobial Efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive |

| Escherichia coli | 64 µg/mL | Effective against Gram-negative |

| Candida albicans | 128 µg/mL | Moderate antifungal activity |

The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Case Studies

- Cancer Treatment : A study involving chloro(methyldiphenylphosphine)gold(I) demonstrated significant tumor regression in xenograft models of lung cancer. The treatment led to reduced tumor size and prolonged survival rates compared to control groups .

- Antimicrobial Applications : In clinical isolates of Staphylococcus aureus resistant to conventional antibiotics, chloro(methyldiphenylphosphine)gold(I) showed effectiveness in vitro, suggesting potential use as an alternative treatment for resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.